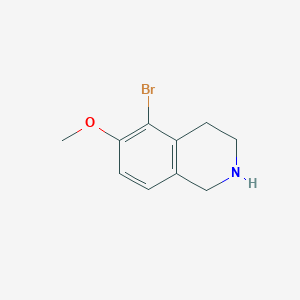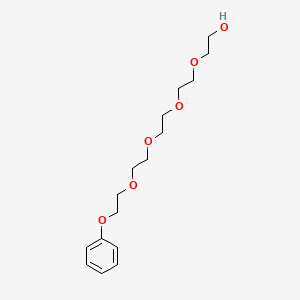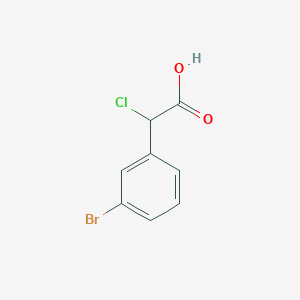![molecular formula C9H8BrNO2 B3236369 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid CAS No. 1368144-86-8](/img/structure/B3236369.png)
2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H8BrN . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine .
Synthesis Analysis
The synthesis of similar compounds, specifically 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs), has been achieved through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction was successful using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic and computational techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesized CAPD derivatives were employed as novel inhibitors for carbon steel (CS) corrosion in a molar H2SO4 medium . The corrosion protection proficiency was investigated by electrochemical measurements and surface morphology examinations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, specifically 6,7-dihydro-5H-cyclopenta[b]pyridine, include a refractive index of n20/D 1.544 (lit.), a boiling point of 87-88 °C/11 mmHg (lit.), and a density of 1.018 g/mL at 25 °C (lit.) .Mechanism of Action
The mechanism of action of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of inflammatory diseases. This compound has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is its potential therapeutic applications in the treatment of various diseases. This compound has also been reported to have good pharmacokinetic properties, making it a promising candidate for drug development. However, the limitations of this compound include its low solubility in water, which may limit its bioavailability. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for the study of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid. One potential direction is the development of this compound derivatives with improved pharmacokinetic properties. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential therapeutic applications. Another direction is the investigation of the potential side effects of this compound and its safety profile. Furthermore, the use of this compound in combination with other drugs may be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid involves the reaction of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then hydrolyzed with sodium hydroxide to yield this compound. This method has been reported to yield this compound in good to excellent yields with high purity.
Scientific Research Applications
2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-8-6(9(12)13)4-5-2-1-3-7(5)11-8/h4H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJPNWHCPKVXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368144-86-8 |
Source


|
| Record name | 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



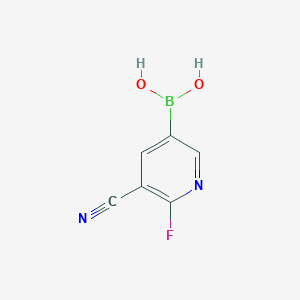
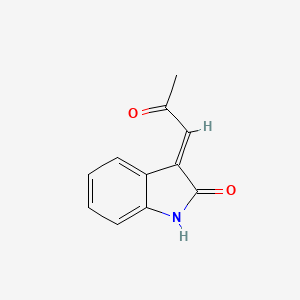
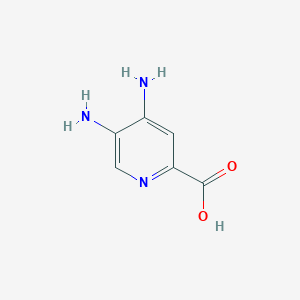
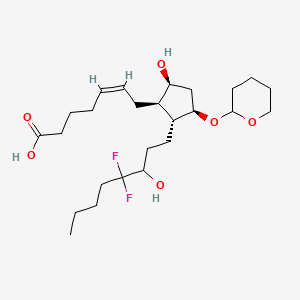
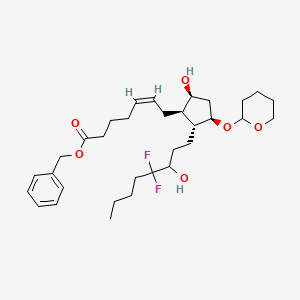
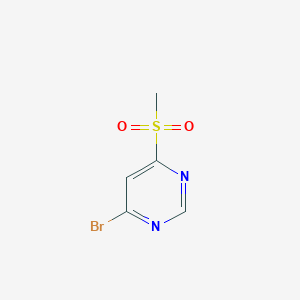

![Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B3236341.png)
